

# The Rise and Fall of Aclerastide (DSC-127): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Aclerastide (DSC-127), a peptide analog of angiotensin II, emerged as a promising therapeutic agent for chronic wounds, particularly diabetic foot ulcers (DFUs). Developed by Derma Sciences, its proposed mechanism centered on stimulating the angiotensin II type 1 receptor (AT1R) to promote tissue regeneration, including progenitor cell proliferation, vascularization, and collagen deposition.[1][2] Early preclinical and Phase II clinical studies showed potential, suggesting accelerated wound closure. However, Aclerastide's journey was abruptly halted during Phase III clinical trials in November 2015, when an independent Data Monitoring Committee determined the trials were futile, citing a lack of efficacy.[3][4][5][6] Subsequent research revealed a paradoxical effect: while promoting some aspects of healing, Aclerastide also significantly increased levels of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), factors known to be detrimental to wound healing in diabetic patients.[7][8][9] This in-depth guide provides a comprehensive overview of the discovery, development, mechanism of action, and ultimate clinical failure of Aclerastide, offering valuable insights for the scientific and drug development community.

## **Discovery and Development**

**Aclerastide**, also known as NorLeu<sup>3</sup>-A(1-7), is a synthetic peptide analog of angiotensin II.[7] It was developed from research originating at the University of Southern California and was licensed by Derma Sciences for therapeutic development.[10][11] The primary indication



pursued was the treatment of diabetic foot ulcers, a significant unmet medical need.[1] The development program progressed through preclinical studies and successfully completed Phase II clinical trials, which suggested a favorable safety profile and potential efficacy in promoting wound closure.[1][12] These promising results led to the initiation of large-scale Phase III clinical trials.[13] However, these trials were terminated prematurely due to a lack of efficacy, and further development for other indications such as scar reduction and radiation dermatitis was also halted.[3][4][5][6]

## **Mechanism of Action and Signaling Pathway**

**Aclerastide** is an agonist of the angiotensin receptor.[1] Its intended therapeutic effect was based on the role of the renin-angiotensin system in tissue repair. The proposed mechanism involved the induction of progenitor proliferation, accelerated vascularization, and enhanced collagen deposition.[1][4]

However, the signaling cascade initiated by **Aclerastide** proved to be a double-edged sword in the context of diabetic wound healing. The binding of **Aclerastide** to the AT1 receptor leads to the stimulation of NADPH oxidase.[7] This, in turn, results in the production of reactive oxygen species (ROS).[7] Elevated ROS levels in the wound environment are known to upregulate the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix and is detrimental to the healing of diabetic wounds.[7][8][9]

Signaling Pathway of **Aclerastide** in Diabetic Wound Healing



Click to download full resolution via product page

A diagram illustrating the dual signaling pathways of **Aclerastide**.



## **Preclinical Studies: Data and Protocols**

The preclinical evaluation of **Aclerastide** primarily involved studies on diabetic mouse models, specifically female db/db mice, which are a standard model for impaired wound healing.[7]

## **Quantitative Data from Preclinical Studies**

The following tables summarize the key quantitative findings from a representative preclinical study investigating the effects of **Aclerastide** on wound healing in db/db mice.[7]

Table 1: Effect of Aclerastide on Wound Closure in db/db Mice

| Treatment Group               | Day 7 (% Wound<br>Closure)                   | Day 10 (% Wound<br>Closure)                                            | Day 14 (% Wound<br>Closure)                                             |
|-------------------------------|----------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Vehicle                       | Mean ± SEM                                   | Mean ± SEM                                                             | Mean ± SEM                                                              |
| Aclerastide (100 μ<br>g/day ) | No significant<br>difference from<br>vehicle | No significant difference from vehicle                                 | No significant<br>difference from<br>vehicle                            |
| ND-336 (MMP-9<br>Inhibitor)   | -                                            | Significant acceleration vs. Vehicle & Aclerastide (p=0.008 & p=0.007) | Significant acceleration vs. Vehicle & Aclerastide (p=0.0001 & p=0.008) |

Data presented as mean ± standard error of the mean (SEM). Statistical significance is noted where reported in the source literature.[7]

Table 2: Effect of Aclerastide on Reactive Oxygen Species (ROS) and MMP-9 Levels

| Treatment Group            | ROS Levels (Fold Change vs. Vehicle)               | Active MMP-9 Levels (Fold<br>Change vs. Vehicle)      |
|----------------------------|----------------------------------------------------|-------------------------------------------------------|
| Aclerastide (100 μ g/day ) | Day 1: ~3.0-fold increaseDay 2: ~2.4-fold increase | Day 1: ~2.7-fold increaseDay<br>2: ~2.5-fold increase |
| ND-336 (MMP-9 Inhibitor)   | Day 2: ~1.9-fold decrease                          | -                                                     |



Data represents approximate fold changes as reported in the source literature. All increases were statistically significant (p < 0.05).[7]

## **Experimental Protocols**

Experimental Workflow for In Vivo Wound Healing Study





Click to download full resolution via product page

Workflow of the preclinical wound healing study in db/db mice.

### Foundational & Exploratory





- Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8 weeks old, were used.
   Animals were housed individually and provided with standard diet and water ad libitum.[7]
- Wound Creation: Mice were anesthetized with isoflurane, and the dorsal area was shaved. A single 8-mm diameter full-thickness excisional wound was created using a biopsy punch.
   The wound was then covered with a Tegaderm dressing.[7]
- Treatment Groups: The day after wound creation, animals were randomly assigned to one of three treatment groups:
  - Vehicle (sterile distilled water)
  - Aclerastide (1.0 mg/ml in water; 100 µl applied topically, equivalent to 0.1 mg/wound/day)
  - ND-336 (positive control MMP-9 inhibitor; 1.0 mg/ml in water; 100 μl applied topically, equivalent to 0.1 mg/wound/day)[7]
- Dosing Regimen: Treatments were applied topically once daily for 14 days.[7]
- Wound Measurement: Wound closure was measured on days 0, 7, 10, and 14.[7]
- In Vivo Imaging of Reactive Oxygen Species (ROS): A separate cohort of mice was used for ROS imaging. On days 1 and 2 post-wounding, mice were injected intraperitoneally with L-012 (25 mg/kg), a chemiluminescent probe for ROS. Bioluminescence was then imaged using an in vivo imaging system.[7]
- Tissue Analysis: Wound tissues were harvested at various time points for analysis of MMP activity. This was done using an affinity resin coupled with proteomics to quantify active MMPs and through gelatin zymography to visualize MMP-9 activity.[7]

While specific in vitro data for **Aclerastide** is not extensively detailed in the provided search results, a standard scratch wound healing assay would be a key method to assess its direct effect on cell migration.

Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media in
 6-well plates until a confluent monolayer is formed.



- Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
- Treatment: The cells are then washed to remove debris, and media containing different concentrations of **Aclerastide** or a vehicle control is added.
- Imaging: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 6, 12, 24 hours) using a microscope.
- Analysis: The area of the cell-free gap is measured at each time point to quantify the rate of cell migration and wound closure.

#### **Clinical Trials**

**Aclerastide** progressed to Phase III clinical trials for the treatment of diabetic foot ulcers.

#### **Phase II Clinical Trial**

Phase II studies of DSC127 demonstrated that it accelerated wound closure and increased the proportion of fully closed wounds that remained closed for up to 20 weeks after a 4-week treatment period.[1] These trials also indicated good tolerability and a lack of systemic exposure to **Aclerastide**.[1]

## Phase III Clinical Trials (NCT01830348 and NCT01849965)

- Study Design: The Phase III program consisted of randomized, double-blind, vehicle- and standard-of-care-controlled trials.[13][14]
- Patient Population: Subjects with non-healing Wagner Grade 1 or 2 diabetic foot ulcers were enrolled.[14]
- Intervention: Patients received daily topical application of Aclerastide (DSC127) 0.03%, a
  vehicle gel, or a standard-of-care gel for up to 28 days or until wound closure.[14]
- Primary Endpoint: The primary efficacy endpoint was the proportion of subjects with confirmed complete wound closure of the target ulcer within 12 weeks of the start of



treatment.[3][4][5][6]

Outcome: In November 2015, Derma Sciences announced the termination of the Phase III trials based on the recommendation of the Data Monitoring Committee, which determined that the trials were futile based on interim analyses of the primary endpoint.[3][4][5][6]
 Importantly, no safety concerns were attributed to Aclerastide.[3][4][5][6]

## **Conclusion and Future Perspectives**

The development of **Aclerastide** serves as a critical case study in the complexities of drug development for chronic wounds, particularly in the context of diabetes. While the initial hypothesis of leveraging the renin-angiotensin system for wound healing was plausible and supported by early-stage data, the intricate and often paradoxical biological responses in a diabetic environment ultimately led to clinical failure. The key takeaway is the critical importance of understanding the complete signaling cascade of a therapeutic candidate and its potential off-target or context-dependent effects. The finding that **Aclerastide** increases ROS and MMP-9 in diabetic wounds highlights the need for careful consideration of the underlying pathology when designing pro-healing therapies. Future research in this area should focus on agents that can promote the beneficial aspects of tissue regeneration without exacerbating the detrimental inflammatory and enzymatic environment characteristic of chronic diabetic wounds. The story of **Aclerastide** underscores the necessity of robust preclinical models that accurately recapitulate the human disease state and the value of early and comprehensive mechanistic studies to de-risk clinical development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubcompare.ai [pubcompare.ai]
- 2. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [app.jove.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Keratinocyte migration (scratch) assay [bio-protocol.org]







- 5. Video: In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [app.jove.com]
- 6. quickzyme.com [quickzyme.com]
- 7. clyte.tech [clyte.tech]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the molecular dynamics of wound healing: integrating spatially resolved lipidomics and temporally resolved proteomics PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [The Rise and Fall of Aclerastide (DSC-127): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666543#discovery-and-development-of-aclerastide-dsc-127]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com